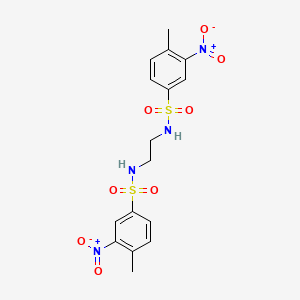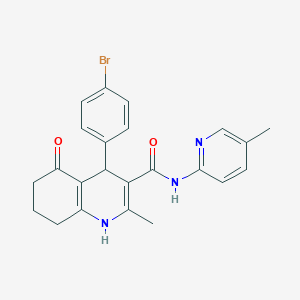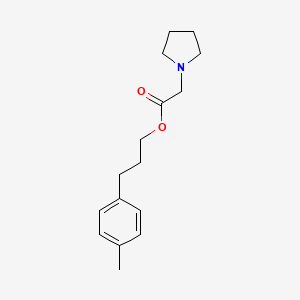![molecular formula C20H19NO3S2 B11643963 (5Z)-5-({3-Ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11643963.png)
(5Z)-5-({3-Ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-({3-Etoxi-4-[(4-metilfenil)metoxi]fenil}metilideno)-2-sulfurilideno-1,3-tiazolidin-4-ona es una molécula orgánica sintética caracterizada por una estructura central de tiazolidinona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5Z)-5-({3-Etoxi-4-[(4-metilfenil)metoxi]fenil}metilideno)-2-sulfurilideno-1,3-tiazolidin-4-ona generalmente implica un proceso de varios pasos:
Formación del Núcleo de Tiazolidinona: El paso inicial involucra la condensación de una tioamida con una haloquetona en condiciones básicas para formar el anillo de tiazolidinona.
Reacciones de Sustitución:
Ensamblaje Final: El paso final involucra la condensación del anillo fenil sustituido con el núcleo de tiazolidinona, a menudo facilitado por una base como el hidruro de sodio en un solvente aprótico polar como la dimetilformamida (DMF).
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo para mejorar la eficiencia y el rendimiento. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para garantizar una alta pureza y rentabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, formando sulfoxidos o sulfones.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en el anillo de tiazolidinona, potencialmente convirtiéndolo en un grupo hidroxilo.
Sustitución: Los anillos aromáticos pueden participar en reacciones de sustitución aromática electrofílica, permitiendo una mayor funcionalización.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: La sustitución aromática electrofílica puede verse facilitada por reactivos como el bromo (Br₂) o el ácido nítrico (HNO₃) en condiciones ácidas.
Productos Principales
Oxidación: Sulfoxidos y sulfones.
Reducción: Derivados hidroxilo del anillo de tiazolidinona.
Sustitución: Varios derivados aromáticos sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto sirve como un intermedio versátil para la síntesis de moléculas más complejas. Su estructura única permite varias modificaciones, lo que lo hace valioso en el desarrollo de nuevos materiales y catalizadores.
Biología
Biológicamente, (5Z)-5-({3-Etoxi-4-[(4-metilfenil)metoxi]fenil}metilideno)-2-sulfurilideno-1,3-tiazolidin-4-ona ha mostrado potencial como agente antimicrobiano y antiinflamatorio. Su capacidad para interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En química medicinal, este compuesto se está explorando por sus posibles efectos terapéuticos. Los estudios han indicado su eficacia en la inhibición de ciertas enzimas y vías involucradas en los procesos de la enfermedad, lo que lo convierte en un compuesto líder prometedor para nuevos candidatos a fármacos.
Industria
Industrialmente, este compuesto se puede utilizar en la síntesis de polímeros y otros materiales avanzados. Su perfil de estabilidad y reactividad lo hace adecuado para diversas aplicaciones, incluidos recubrimientos y adhesivos.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-({3-Etoxi-4-[(4-metilfenil)metoxi]fenil}metilideno)-2-sulfurilideno-1,3-tiazolidin-4-ona involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El núcleo de tiazolidinona puede inhibir la actividad enzimática uniéndose al sitio activo, mientras que los sustituyentes aromáticos aumentan la afinidad y especificidad de unión. Las vías involucradas incluyen la inhibición de mediadores inflamatorios y la interrupción de la síntesis de la pared celular microbiana.
Comparación Con Compuestos Similares
Compuestos Similares
Tiazolidindionas: Estos compuestos comparten el núcleo de tiazolidinona, pero difieren en sus sustituyentes, lo que lleva a variaciones en la actividad biológica.
Sulfonilureas: Similares en su estructura que contiene azufre, pero se utilizan principalmente como agentes antidiabéticos.
Benzotiazoles: Estos compuestos tienen una estructura aromática similar, pero difieren en sus componentes heterocíclicos.
Singularidad
Lo que distingue a (5Z)-5-({3-Etoxi-4-[(4-metilfenil)metoxi]fenil}metilideno)-2-sulfurilideno-1,3-tiazolidin-4-ona es su combinación del núcleo de tiazolidinona con sustituyentes aromáticos únicos, proporcionando un perfil distinto de reactividad química y actividad biológica. Esta singularidad lo convierte en un compuesto valioso para futuras investigaciones y desarrollos en diversos campos científicos.
Propiedades
Fórmula molecular |
C20H19NO3S2 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19NO3S2/c1-3-23-17-10-15(11-18-19(22)21-20(25)26-18)8-9-16(17)24-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,21,22,25)/b18-11- |
Clave InChI |
RRCZREPQDQDYFO-WQRHYEAKSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)OCC3=CC=C(C=C3)C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11643891.png)



![(4-methylphenyl)({[(E)-phenyl(pyridin-4-yl)methylidene]amino}oxy)methanone](/img/structure/B11643901.png)
![2-[(2E)-2-(hexan-2-ylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11643905.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11643925.png)
![(6Z)-2-cyclohexyl-6-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643928.png)
![N-(4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11643935.png)

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11643944.png)

![4-(2-chlorophenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B11643947.png)
